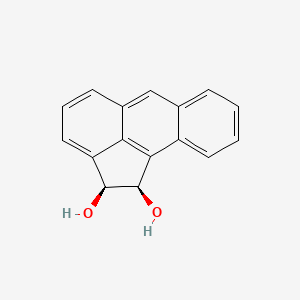
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole is a heterocyclic organic compound It features an iodine atom and a trichloromethyl group attached to a hexahydro-1,3-benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole typically involves the iodination of a precursor compound. One common method involves the reaction of a suitable benzoxazole derivative with iodine and a trichloromethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at a specific range to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-iodo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- 7-Iodo-2’,3’-dideoxy-7-deazaadenosine
- Ethyl 7-iodo-2,2-dimethylheptanoate
Uniqueness
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole is unique due to its specific combination of an iodine atom and a trichloromethyl group attached to a benzoxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
89357-69-7 |
|---|---|
Molecular Formula |
C8H9Cl3INO |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
7-iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole |
InChI |
InChI=1S/C8H9Cl3INO/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h4-6H,1-3H2 |
InChI Key |
MCAFRYFPKNHEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)I)OC(=N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


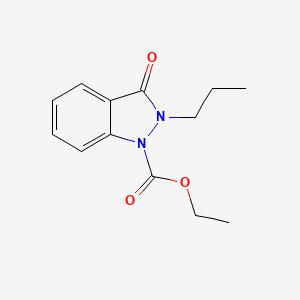
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)
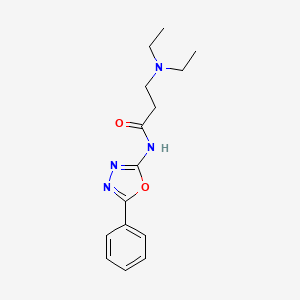
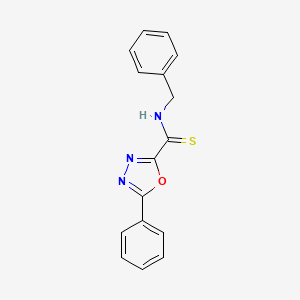

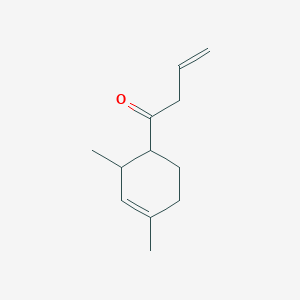
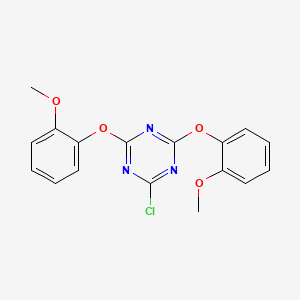

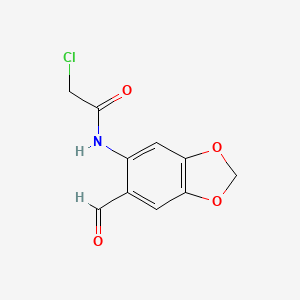


![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)

